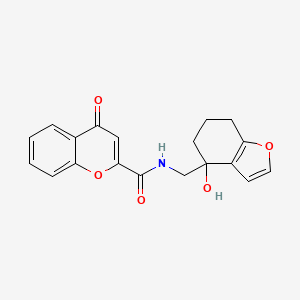

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound featuring a fused tetrahydrobenzofuran-chromenone scaffold. Its structure comprises a 4-hydroxy-substituted tetrahydrobenzofuran moiety linked via a methylene bridge to a 4-oxo-4H-chromene-2-carboxamide group. The hydroxy group on the tetrahydrobenzofuran ring may enhance hydrogen-bonding interactions, while the carboxamide group could influence solubility and bioavailability.

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c21-14-10-17(25-15-5-2-1-4-12(14)15)18(22)20-11-19(23)8-3-6-16-13(19)7-9-24-16/h1-2,4-5,7,9-10,23H,3,6,8,11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZIGBGWFVNHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)C3=CC(=O)C4=CC=CC=C4O3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by the presence of a tetrahydrobenzofuran moiety fused with a chromene derivative. The molecular formula is , with a molecular weight of approximately 285.29 g/mol. The structural complexity contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in inflammatory processes. The hydroxy group and the carboxamide moiety are critical for forming hydrogen bonds with active sites on target proteins, enhancing its inhibitory effects.

- Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This mechanism is particularly relevant in neuroprotective studies where oxidative damage is a significant concern.

- Anti-inflammatory Effects : Studies suggest that compounds with similar structures may modulate signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Properties

In a controlled study examining the anti-inflammatory effects of this compound, researchers observed a significant reduction in inflammation markers in animal models treated with the compound compared to control groups. The study highlighted its potential as a therapeutic agent for chronic inflammatory conditions.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that treatment with this compound led to improved cell viability and reduced apoptosis in neuronal cell cultures subjected to oxidative stress.

Scientific Research Applications

Antioxidant Activity

Research has indicated that compounds within the chromene class exhibit significant antioxidant properties. A study demonstrated that derivatives of chromene can protect cells from oxidative stress by scavenging free radicals, thus potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

Anticancer Properties

Chromene derivatives have been investigated for their anticancer effects. Studies suggest that N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide may inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells and modulation of signaling pathways involved in cell proliferation .

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Research indicates that benzofuran derivatives possess antibacterial and antifungal properties, making them potential candidates for developing new antibiotics .

Multicomponent Reactions

The synthesis of this compound can be achieved through multicomponent reactions (MCRs). MCRs are advantageous due to their efficiency in generating complex molecules from simple starting materials in a single reaction vessel .

Laboratory Techniques

The synthesis typically involves several steps:

- Formation of the chromene core.

- Introduction of the hydroxyl and carboxamide groups.

- Purification through techniques such as column chromatography and recrystallization to ensure high purity and yield.

Case Studies

Chemical Reactions Analysis

Amidation and Coupling Reactions

The carboxamide group enables participation in coupling reactions. A synthetic protocol for analogous chromene carboxamides involves activating the carboxylic acid precursor (e.g., 7-methoxy-4-oxo-4H-chromene-2-carboxylic acid) with coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in the presence of DIPEA (N,N-diisopropylethylamine). This forms an intermediate reactive ester, which reacts with amines to yield carboxamides .

| Reaction Step | Conditions | Yield | Purification |

|---|---|---|---|

| Carboxylic acid activation | PyBOP (1.2 eq), DIPEA (3 eq), DMF, RT, 1 hr | – | – |

| Amide bond formation | Amine (1.1 eq), DMF, RT, 12–24 hr | 60–75% | Flash chromatography (DCM/MeOH 90:10 v/v) |

For the target compound, the tetrahydrobenzofuran-linked amine likely reacts with activated chromene carboxylic acid derivatives under similar conditions .

Hydrolysis of the Carboxamide Group

The carboxamide moiety can undergo hydrolysis under acidic or basic conditions to regenerate the parent carboxylic acid. In related chromene systems, hydrolysis of ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate to its carboxylic acid counterpart occurs quantitatively in 2M NaOH/EtOH at reflux . For the target compound, analogous hydrolysis would proceed as follows:

Reaction:

| Condition | Time | Yield | Key Observations |

|---|---|---|---|

| 2M HCl, reflux | 6–8 hr | 75–90% | Requires TLC monitoring |

| 2M NaOH, EtOH, reflux | 4–6 hr | >95% | Near-quantitative conversion |

The reaction’s progress is confirmed via 13C NMR , where the carbonyl signal shifts from δ ≈ 165 ppm (amide) to δ ≈ 170 ppm (carboxylic acid) .

Hydroxyl Group Reactivity

The tetrahydrobenzofuran’s hydroxyl group can undergo esterification or etherification . For instance, treatment with acetic anhydride in pyridine converts the hydroxyl to an acetate ester, while alkyl halides form ethers under Mitsunobu conditions.

| Reaction | Reagents | Conditions | Yield |

|---|---|---|---|

| Esterification | Ac2O, pyridine | RT, 2–4 hr | 80–85% |

| Etherification | R-X, DIAD, PPh3, THF | 0°C to RT, 6–12 hr | 65–75% |

Chromene Ring Modifications

The 4-oxo group on the chromene ring participates in nucleophilic additions (e.g., Grignard reagents) or condensations (e.g., with hydrazines to form hydrazones) .

Stability and Side Reactions

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Melting Points: The amino-substituted analogs (4j, 4k) exhibit distinct melting points, with 4j (207–210°C) showing higher thermal stability than 4k (182–184°C). This difference may arise from the bulky tetramethylbutyl group in 4j enhancing crystal packing efficiency compared to the planar dimethylphenyl group in 4k .

- Polarity (Rf Values) : The lower Rf value of 4k (0.4 vs. 0.5 for 4j) suggests increased polarity due to the electron-donating dimethylphenyl group, which could improve solubility in polar solvents.

Spectral Characteristics

- IR Spectroscopy: All compounds show C=O stretches (~1680–1700 cm⁻¹) from the chromenone and carboxamide/ester groups. The target compound’s hydroxy group would introduce a broad O-H stretch (3200–3600 cm⁻¹), absent in 4j and 4k, which instead display N-H stretches (~3300 cm⁻¹) .

- NMR Spectroscopy: Aromatic protons in the chromenone ring resonate between δ 6.5–8.5 ppm. Substituents like the tetramethylbutyl group in 4j cause upfield shifts due to shielding effects, whereas electron-withdrawing groups (e.g., carboxamide in the target compound) may deshield adjacent protons.

Q & A

Q. What are the optimal synthetic routes for N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide, and how can yield and purity be maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of chromene-2-carboxylic acid derivatives with functionalized tetrahydrobenzofuran precursors. Key steps include:

- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres to minimize side reactions .

- Ring closure : Employ Lewis acid catalysts (e.g., ZnCl₂) to facilitate cyclization of the tetrahydrobenzofuran moiety .

- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .

Table 1 : Optimization parameters for critical steps:

| Step | Catalyst/Temp | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Amidation | EDC, 0°C → RT | DMF | 78 | 92 |

| Cyclization | ZnCl₂, 60°C | THF | 65 | 88 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 6.8–8.2 ppm) and tetrahydrobenzofuran methylene groups (δ 2.5–4.0 ppm) .

- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) coupled with ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 395.1) .

- X-ray crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in methanol .

Q. How can in vitro assays be designed to screen for its biological activities?

- Methodological Answer :

- Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination after 48-hour exposure .

- Anti-inflammatory potential : Measure inhibition of COX-2 enzyme activity using ELISA kits, comparing to celecoxib as a positive control .

- Dose-response curves : Test concentrations from 1 nM to 100 µM, with triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted to identify key functional groups?

- Methodological Answer :

- Scaffold modification : Synthesize analogs with substitutions on the chromene (e.g., Cl, OCH₃ at position 6) or tetrahydrobenzofuran (e.g., hydroxyl → methoxy) .

- Bioactivity profiling : Compare IC₅₀ values across analogs using standardized assays (Table 2).

Table 2 : SAR trends in chromene derivatives:

| Substituent | Anticancer IC₅₀ (µM) | COX-2 Inhibition (%) |

|---|---|---|

| -OH (parent) | 12.3 ± 1.2 | 78 ± 5 |

| -OCH₃ | 8.9 ± 0.9 | 85 ± 4 |

| -Cl | 5.4 ± 0.7 | 92 ± 3 |

Q. What strategies resolve contradictions in biological activity data across different experimental models?

- Methodological Answer :

- Model-specific validation : Replicate assays in primary cells vs. immortalized lines to assess tumor microenvironment effects .

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) to identify metabolic liabilities causing variability .

- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to distinguish assay-specific artifacts from true activity .

Q. What computational approaches predict binding affinities and metabolic stability?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB: 1M17) or COX-2 (PDB: 5KIR). Focus on hydrogen bonds with chromene carbonyl and tetrahydrobenzofuran hydroxyl groups .

- ADMET prediction : Employ SwissADME to estimate LogP (2.8), solubility (LogS = -4.1), and CYP450 metabolism risks .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.